molecular formula C11H6ClFO B3042321 5-Fluoro-1-naphthoyl chloride CAS No. 56886-73-8

5-Fluoro-1-naphthoyl chloride

Cat. No. B3042321
CAS RN: 56886-73-8
M. Wt: 208.61 g/mol
InChI Key: CESIOMSCHMEAMZ-UHFFFAOYSA-N
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Description

5-Fluoro-1-naphthoyl chloride is a chemical compound with the molecular formula C11H6ClFO . It has an average mass of 208.616 Da and a monoisotopic mass of 208.009125 Da . It is also known by other names such as 1-Naphthalenecarbonyl chloride, 5-fluoro- .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-1-naphthoyl chloride consists of a naphthalene ring with a carbonyl chloride (COCl) group and a fluorine atom attached . The exact positions and orientations of these groups can be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

5-Fluoro-1-naphthoyl chloride has a molecular formula of CHClFO, an average mass of 208.616 Da, and a monoisotopic mass of 208.009125 Da . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis of Pentafluoroethylated Organocuprate

The compound can be used in the synthesis of a new bispentafluoroethylated organocuprate [Ph 4 P] + [Cu (CF 2 CF 3) 2] −. This complex has demonstrated a remarkable range of reactivities towards carboxylic acids, diazonium salts, organic halides, boronic esters, terminal alkynes and (hetero)arenes as a versatile pentafluoroethylating reagent .

Aromatic Nucleophilic Substitution

5-Fluoro-1-naphthoyl chloride can be used in aromatic nucleophilic substitution (S N Ar) reactions. These reactions are important in organic chemistry as they result in the formation of chemically important C-C, C-S, and C-O bonds .

Suzuki–Miyaura Coupling

This compound can be used in Suzuki–Miyaura (SM) coupling reactions. SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Pharmaceuticals

5-Fluoro-1-naphthoyl chloride can be used in the synthesis of pharmaceuticals. Aromatic nucleophilic substitution reactions have found enormous synthetic utility especially in the synthesis of reaction intermediates, pharmaceuticals, natural products, and herbicides .

Synthesis of Herbicides

This compound can be used in the synthesis of herbicides. As mentioned above, aromatic nucleophilic substitution reactions have found enormous synthetic utility especially in the synthesis of reaction intermediates, pharmaceuticals, natural products, and herbicides .

Synthesis of Natural Products

5-Fluoro-1-naphthoyl chloride can be used in the synthesis of natural products. As mentioned above, aromatic nucleophilic substitution reactions have found enormous synthetic utility especially in the synthesis of reaction intermediates, pharmaceuticals, natural products, and herbicides .

Safety And Hazards

The safety data sheet for a related compound, 1-Naphthoyl chloride, indicates that it causes severe skin burns and eye damage . It is classified as a skin corrosive and is stored as a combustible, corrosive hazardous material . Similar precautions should be taken when handling 5-Fluoro-1-naphthoyl chloride.

properties

IUPAC Name

5-fluoronaphthalene-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFO/c12-11(14)9-5-1-4-8-7(9)3-2-6-10(8)13/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESIOMSCHMEAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2F)C(=C1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401279351
Record name 5-Fluoro-1-naphthalenecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401279351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-1-naphthoyl chloride

CAS RN

56886-73-8
Record name 5-Fluoro-1-naphthalenecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56886-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1-naphthalenecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401279351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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